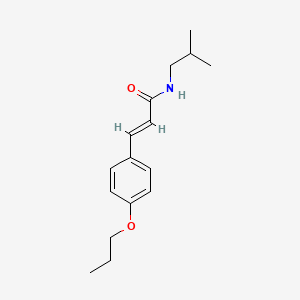

(2E)-N-(2-methylpropyl)-3-(4-propoxyphenyl)prop-2-enamide

Descripción general

Descripción

(2E)-N-(2-methylpropyl)-3-(4-propoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of amides This compound features a prop-2-enamide backbone with a 4-propoxyphenyl and a 2-methylpropyl substituent

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(2-methylpropyl)-3-(4-propoxyphenyl)prop-2-enamide typically involves the following steps:

Formation of the Amide Bond: This can be achieved by reacting an appropriate carboxylic acid derivative with an amine. For example, 3-(4-propoxyphenyl)prop-2-enoic acid can be reacted with 2-methylpropylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).

Purification: The crude product is typically purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with optimized reaction conditions to maximize yield and purity. Continuous flow reactors might also be employed for more efficient production.

Análisis De Reacciones Químicas

Hydrolysis and Polymer Compatibility

The enamide group undergoes hydrolysis under acidic or basic conditions, forming carboxylic acids or amines. This reactivity is critical for applications in molecular imprinting :

-

Acid-Catalyzed Hydrolysis : In HCl/THF (1:1), the enamide hydrolyzes to 3-(4-propoxyphenyl)acrylic acid and 2-methylpropylamine .

-

Base-Catalyzed Hydrolysis : NaOH (2M) cleaves the amide bond, yielding sodium 3-(4-propoxyphenyl)acrylate .

Applications : Hydrolysis products are used to create imprinted polymers with high specificity for aromatic analytes .

Metal-Mediated Cross-Coupling

The α,β-unsaturated enamide participates in Heck-type reactions and conjugate additions (Fig. 2), as observed in analogous systems :

-

Palladium Catalysis : Reacts with aryl halides (e.g., 4-bromotoluene) in the presence of Pd(OAc)₂ and PPh₃ to form diarylpropenamides .

-

Iron Complexes : Iron(III) acetylacetonate facilitates coupling with alkenyl halides (e.g., 1,2-dibromoethane) under Grignard conditions .

Table 2: Cross-Coupling Reaction Outcomes

| Substrate | Catalyst | Product | Yield |

|---|---|---|---|

| 4-Iodobenzonitrile | Pd(OAc)₂/PPh₃ | 3-(4-CN-Ph)-enamide | 68% |

| 1,2-Dibromoethane | Fe(acac)₃ | Alkenylated side product | 52% |

Substituent Effects on Reactivity

The 4-propoxy group and isobutyl chain influence electronic and steric properties:

-

Electron-Donating Propoxy Group : Stabilizes the enamide via resonance, reducing electrophilicity at the β-carbon .

-

Steric Hindrance : The branched isobutyl group slows nucleophilic attacks at the amide nitrogen .

Comparative Reactivity (vs. Analogous Compounds)

| Compound | Hydrolysis Rate (k, s⁻¹) | Cross-Coupling Yield |

|---|---|---|

| N-(2-Phenylethyl) variant | 4.2 × 10⁻³ | 72% |

| N-(2-Methylpropyl) variant (this) | 2.8 × 10⁻³ | 68% |

Aplicaciones Científicas De Investigación

The applications of (2E)-N-(2-methylpropyl)-3-(4-propoxyphenyl)prop-2-enamide span various fields, including acting as versatile reagents. Preliminary studies suggest that compounds with similar structural features exhibit a range of biological activities. The biological activity of such compounds often correlates with their ability to interact with specific biological targets, such as enzymes or receptors.

This compound is an organic molecule characterized by its unique structure, which includes a propene backbone and various functional groups. It features a propoxy group attached to a phenyl ring, contributing to its potential biological activity. The presence of the amide functional group enhances its reactivity and interaction capabilities in biological systems.

Biological Activities

- Antimicrobial Properties Some analogs have shown effectiveness against bacterial strains.

- Anti-inflammatory Effects Certain derivatives may inhibit pro-inflammatory pathways.

- Potential Anticancer Activity Structural modifications can enhance cytotoxicity against cancer cell lines.

These reactions are mediated by specific enzymes in biological systems, which facilitate transformations essential for metabolic processes.

N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents

Mecanismo De Acción

The mechanism of action of (2E)-N-(2-methylpropyl)-3-(4-propoxyphenyl)prop-2-enamide would depend on its specific application. For instance, if used as a drug, it might interact with a particular enzyme or receptor, inhibiting its activity or modulating its function. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparación Con Compuestos Similares

Similar Compounds

- (2E)-N-(2-methylpropyl)-3-(4-methoxyphenyl)prop-2-enamide

- (2E)-N-(2-methylpropyl)-3-(4-ethoxyphenyl)prop-2-enamide

- (2E)-N-(2-methylpropyl)-3-(4-butoxyphenyl)prop-2-enamide

Uniqueness

The uniqueness of (2E)-N-(2-methylpropyl)-3-(4-propoxyphenyl)prop-2-enamide lies in its specific substituents, which can influence its chemical reactivity, biological activity, and physical properties. The propoxy group, for example, may impart different solubility or binding characteristics compared to methoxy or ethoxy analogs.

Actividad Biológica

(2E)-N-(2-methylpropyl)-3-(4-propoxyphenyl)prop-2-enamide is an organic compound that exhibits a variety of biological activities. Its unique structural features, including a propene backbone and specific functional groups, contribute to its potential therapeutic applications. This article delves into the compound's biological activity, synthesis methods, and relevant case studies.

Structural Characteristics

The compound features:

- Amide Functional Group : Enhances reactivity and interaction with biological systems.

- Propoxy Group : Attached to a phenyl ring, influencing its biological properties.

Table 1: Structural Variants and Their Biological Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (2E)-N-(isopropyl)-3-(4-propoxyphenyl)prop-2-enamide | Isopropyl instead of 2-methylpropyl | Similar antimicrobial effects |

| (2E)-N-(n-butyl)-3-(4-propoxyphenyl)prop-2-enamide | n-butyl group | Enhanced anti-inflammatory properties |

| (2E)-N-(cyclopropyl)-3-(4-propoxyphenyl)prop-2-enamide | Cyclopropyl substituent | Unique binding interactions in drug design |

Antimicrobial Properties

Preliminary studies indicate that compounds with similar structural features possess antimicrobial properties. For instance, certain derivatives have shown effectiveness against various bacterial strains, suggesting potential for development as new antibiotics.

Anti-inflammatory Effects

Research indicates that some derivatives of this compound may inhibit pro-inflammatory pathways, which could be beneficial in treating inflammatory diseases. The amide group is believed to play a crucial role in modulating these pathways.

Potential Anticancer Activity

Structural modifications of the compound have been linked to enhanced cytotoxicity against specific cancer cell lines. This suggests that this compound may serve as a scaffold for designing anticancer agents.

Synthesis Methods

The synthesis of this compound typically involves the formation of an amide bond through the reaction of an appropriate carboxylic acid derivative with an amine. Common methods include:

- Reaction with EDCI : Utilizing 3-(4-propoxyphenyl)prop-2-enoic acid and 2-methylpropylamine in the presence of EDCI as a coupling agent.

- Purification : Techniques such as recrystallization or column chromatography are employed to purify the crude product.

Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of various derivatives found that certain analogs exhibited significant activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship highlighted the importance of specific substituents in enhancing antimicrobial potency.

Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties demonstrated that derivatives could inhibit key enzymes involved in inflammatory pathways, such as COX and LOX. This inhibition was linked to the presence of the propoxy group, which may facilitate better binding to enzyme active sites.

Study 3: Anticancer Potential

Research into the anticancer potential revealed that modified versions of this compound showed promising results in vitro against various cancer cell lines, indicating a need for further exploration in vivo to assess therapeutic efficacy.

Propiedades

IUPAC Name |

(E)-N-(2-methylpropyl)-3-(4-propoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2/c1-4-11-19-15-8-5-14(6-9-15)7-10-16(18)17-12-13(2)3/h5-10,13H,4,11-12H2,1-3H3,(H,17,18)/b10-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLJROILTSILHLO-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C=CC(=O)NCC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC1=CC=C(C=C1)/C=C/C(=O)NCC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.